![molecular formula C36H73N3O3 B12609033 3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-90-8](/img/structure/B12609033.png)
3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxyhexyl group linked to an azanediyl bis(dodecylpropanamide) moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) typically involves the following steps:
Formation of the Hydroxyhexyl Intermediate: The initial step involves the preparation of the hydroxyhexyl intermediate through a reaction between hexanol and a suitable activating agent such as tosyl chloride.
Coupling with Azanediyl Bis(dodecylpropanamide): The hydroxyhexyl intermediate is then coupled with azanediyl bis(dodecylpropanamide) using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with target molecules, while the dodecyl chains provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide): Similar structure but with octadecyl chains instead of dodecyl chains.
(4-Hydroxybutyl)azanediyl bis(hexane-6,1-diyl) bis(2-hexyldecanoate): A related compound used in lipid nanoparticle formulations.
Propriétés
Numéro CAS |
917572-90-8 |
|---|---|
Formule moléculaire |
C36H73N3O3 |
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(6-hydroxyhexyl)amino]propanamide |
InChI |
InChI=1S/C36H73N3O3/c1-3-5-7-9-11-13-15-17-19-23-29-37-35(41)27-32-39(31-25-21-22-26-34-40)33-28-36(42)38-30-24-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3,(H,37,41)(H,38,42) |
Clé InChI |
MHGGDRFMRUXPGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCN(CCCCCCO)CCC(=O)NCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


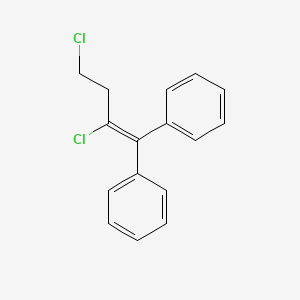

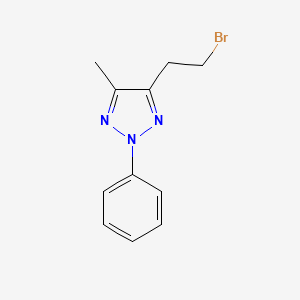
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

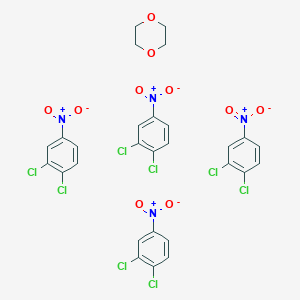
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)

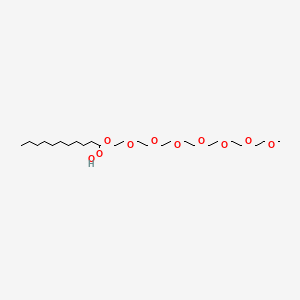
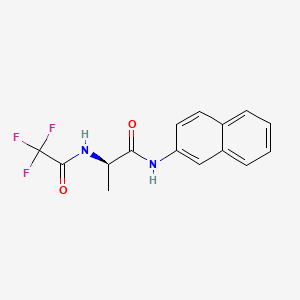
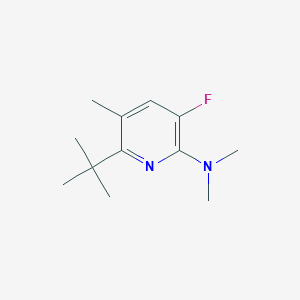
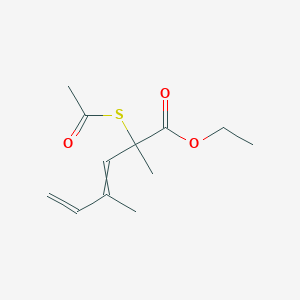
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
